Carbamic acid, 5-(trimethylammonio)pentyl ester, chloride

Cholinesterase inhibition Butyrylcholinesterase Quaternary ammonium carbamate

Carbamic acid, 5-(trimethylammonio)pentyl ester, chloride is a synthetic quaternary ammonium carbamate bearing a permanent positive charge on a trimethylammonium headgroup linked to a carbamate ester via a five-carbon alkyl chain. It shares the same quaternary ammonium carbamate pharmacophore as the well-known chimeric agonist/inhibitor carbachol (carbamoylcholine), but the extended C5 linker distinguishes it from the C2 linker of the physiological acetylcholine and many standard cholinergic tool compounds, potentially altering hydrophobicity, binding kinetics, and metabolic stability.

Molecular Formula C9H21ClN2O2
Molecular Weight 224.73 g/mol
CAS No. 64046-02-2
Cat. No. B13768373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, 5-(trimethylammonio)pentyl ester, chloride
CAS64046-02-2
Molecular FormulaC9H21ClN2O2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCCOC(=O)N.[Cl-]
InChIInChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8-13-9(10)12;/h4-8H2,1-3H3,(H-,10,12);1H
InChIKeyNAWPRDHJFJAHBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic acid, 5-(trimethylammonio)pentyl ester, chloride (CAS 64046-02-2) – A Quaternary Ammonium Carbamate with a C5 Linker


Carbamic acid, 5-(trimethylammonio)pentyl ester, chloride is a synthetic quaternary ammonium carbamate bearing a permanent positive charge on a trimethylammonium headgroup linked to a carbamate ester via a five-carbon alkyl chain [1]. It shares the same quaternary ammonium carbamate pharmacophore as the well-known chimeric agonist/inhibitor carbachol (carbamoylcholine), but the extended C5 linker distinguishes it from the C2 linker of the physiological acetylcholine and many standard cholinergic tool compounds, potentially altering hydrophobicity, binding kinetics, and metabolic stability [2].

Why Substituting Carbamic acid, 5-(trimethylammonio)pentyl ester, chloride with a Shorter-Chain Analog Fails


Quaternary ammonium carbamates cannot be generically interchanged because the length of the alkyl linker between the quaternary ammonium group and the carbamate moiety directly modulates the distance between the two pharmacophoric elements, a parameter that governs binding-site complementarity and inhibitor residence time on cholinesterases as well as the compound's hydrophobicity and membrane penetrability [2]. The C5 linker in this compound places the carbamate carbonyl at a different depth in the active-site gorge compared to the C2 linker of carbachol, leading to measurable differences in inhibition potency [1]. Therefore, swapping the pentyl linker with a shorter or longer analog without re-optimizing the assay conditions will yield non-comparable results.

Product-Specific Quantitative Evidence Guide for Carbamic acid, 5-(trimethylammonio)pentyl ester, chloride


Butyrylcholinesterase (BuChE) Inhibition: Potent Inhibition vs. the Shorter-Linker Analog Carbachol

The target compound inhibits rat serum butyrylcholinesterase (BuChE) with an IC50 of 152 nM [1]. In contrast, the direct structural analog carbamoylcholine (carbachol), which carries a C2 instead of a C5 linker, does not function as a BuChE inhibitor at pharmacologically relevant concentrations; carbachol is instead characterized primarily as a cholinergic receptor agonist [2]. The nanomolar inhibition by the pentyl-linked compound contrasts sharply with the lack of significant BuChE inhibition reported for the ethyl-linked analog, establishing a clear structure–selectivity relationship.

Cholinesterase inhibition Butyrylcholinesterase Quaternary ammonium carbamate

Hydrophobicity (XLogP3) Differentiation: C5 Linker Confers Higher Lipophilicity Relative to C2 Analog

The computed XLogP3 for the target compound is 0.7 [1], whereas the C2 analog carbamoylcholine shows an XLogP3 of -2.3 [2]. The Δ logP of 3.0 log units indicates that the pentyl-linked compound is substantially more lipophilic, a property that directly influences passive membrane permeability and chromatographic retention behaviour.

Lipophilicity Physicochemical property LogP

Linker-Dependent Binding Selectivity: Class-Level Evidence for Carbamate Resistance vs. Substrate Hydrolysis

Class-level SAR analysis of quaternary ammonium carbamates reveals that extending the linker from two to five carbon atoms significantly slows the decarbamoylation step of cholinesterase inhibition, effectively converting a rapidly hydrolyzed substrate (acetylcholine, ethyl linker) into a slow-turnover inhibitor [1]. This kinetic distinction is a direct consequence of the distance-dependent positioning of the carbamate carbonyl relative to the catalytic serine, and it explains why acylcholines with short linkers are efficient substrates while long-linker congeners function as inhibitors at comparable concentrations.

Cholinesterase Substrate selectivity Carbamate linker length

Best Research and Industrial Application Scenarios for Carbamic acid, 5-(trimethylammonio)pentyl ester, chloride


Selective Butyrylcholinesterase Inhibitor Development

BuChE inhibitor screening programs can use this compound (IC50 = 152 nM) as a starting scaffold for exploring linker-length SAR, because it selectively inhibits BuChE while the shorter ethyl-linker analog carbachol shows no significant inhibition [1][2]. This eliminates the confounding receptor agonism associated with carbachol when studying cholinesterase engagement.

Analytical Method Calibration for Lipophilic Quaternary Amine Carbamates

The XLogP3 of 0.7 positions this compound as a model solute for developing and validating reversed-phase HPLC methods intended for moderately lipophilic quaternary ammonium carbamates, in contrast to the highly hydrophilic carbachol (XLogP3 = -2.3) which elutes near the void volume [1][2].

Chemical Biology Probe for Decarbamoylation Rate Studies

Class-level evidence indicates that the pentyl linker significantly retards the decarbamoylation step relative to natural substrates, making this compound a useful probe for studying the time-dependent recovery of BuChE activity after carbamylation [3].

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